An In-depth Technical Guide to Methyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride: Synthesis, Characterization, and Pharmacological Context
An In-depth Technical Guide to Methyl 2-(pyrrolidin-3-yloxy)benzoate Hydrochloride: Synthesis, Characterization, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's physicochemical properties, outlines detailed synthetic protocols, and explores its potential pharmacological significance, grounded in the established roles of its core structural motifs.
Introduction: The Strategic Integration of the Pyrrolidine Moiety
The pyrrolidine ring is a privileged scaffold in drug discovery, integral to the structure of numerous natural products and synthetic drugs. Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, often leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a pyrrolidine moiety can also favorably modulate a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. This guide focuses on a specific derivative, methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, which combines the pyrrolidine core with a benzoate ester, suggesting potential applications in various therapeutic areas, including but not limited to neurology and oncology[1][2]. The ortho-substitution pattern of the phenyl ring introduces a specific spatial arrangement that can influence receptor interaction and metabolic stability.
Physicochemical and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Molecular Structure and Weight
The chemical structure of methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is characterized by a methyl benzoate group linked to a pyrrolidine ring via an ether at the 3-position of the pyrrolidine and the 2-position of the benzoate. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
The molecular formula for the hydrochloride salt is C₁₂H₁₆ClNO₃ .
The molecular weight is calculated as follows:
-
Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol
-
Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol
-
Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
Total Molecular Weight = 257.717 g/mol
| Property | Value |
| IUPAC Name | methyl 2-(pyrrolidin-3-yloxy)benzoate;hydrochloride |
| Molecular Formula | C₁₂H₁₆ClNO₃ |
| Molecular Weight | 257.72 g/mol |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in water, methanol, DMSO |
Predicted Spectroscopic Data
While experimental data for this specific molecule is not widely published, the following spectral characteristics can be predicted based on analogous structures. These predictions are crucial for the initial identification and characterization of the synthesized compound.
¹H NMR Spectroscopy (Predicted, in D₂O, 400 MHz):
-
δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the ester.
-
δ 7.5-7.7 ppm (t, 1H): Aromatic proton para to the ether linkage.
-
δ 7.0-7.2 ppm (m, 2H): Remaining aromatic protons.
-
δ 5.0-5.2 ppm (m, 1H): CH proton of the pyrrolidine ring at the ether linkage.
-
δ 3.9 ppm (s, 3H): Methyl ester protons.
-
δ 3.4-3.8 ppm (m, 4H): CH₂ protons of the pyrrolidine ring adjacent to the nitrogen.
-
δ 2.2-2.5 ppm (m, 2H): Remaining CH₂ protons of the pyrrolidine ring.
¹³C NMR Spectroscopy (Predicted, in D₂O, 100 MHz):
-
δ 168-170 ppm: Carbonyl carbon of the ester.
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δ 155-157 ppm: Aromatic carbon of the ether linkage.
-
δ 120-135 ppm: Remaining aromatic carbons.
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δ 75-78 ppm: CH carbon of the pyrrolidine ring at the ether linkage.
-
δ 52-54 ppm: Methyl ester carbon.
-
δ 45-55 ppm: CH₂ carbons of the pyrrolidine ring.
Mass Spectrometry (ESI+):
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Expected [M+H]⁺: m/z 222.11 (for the free base, C₁₂H₁₅NO₃).
Synthesis and Purification Protocol
The synthesis of methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride can be approached through established synthetic methodologies. The Williamson ether synthesis and the Mitsunobu reaction are two common and effective strategies for forming the key ether linkage[3][4][5][6][7][8][9][10]. A plausible synthetic route is outlined below, starting from readily available materials.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl Salicylate (Fischer Esterification) [11][12]
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To a round-bottom flask, add salicylic acid (1.0 eq).
-
Add an excess of methanol (e.g., 10-20 eq) to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl salicylate.
Step 2: Synthesis of Methyl 2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate (Williamson Ether Synthesis)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxypyrrolidine (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve methyl salicylate (1.0 eq) in anhydrous THF.
-
Add the methyl salicylate solution dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-protected ether intermediate (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M, 3-5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
The hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride.
Potential Mechanism of Action and Pharmacological Relevance
The structural features of methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride suggest several avenues for pharmacological activity. The pyrrolidine ring is a common feature in compounds targeting the central nervous system (CNS).
Hypothesized Biological Targets
-
Muscarinic Acetylcholine Receptors (mAChRs): The pyrrolidine ether motif is present in antagonists of muscarinic receptors, which are implicated in conditions such as overactive bladder and chronic obstructive pulmonary disease[13].
-
Histamine H3 Receptors: Pyrrolidine derivatives have been investigated as potent histamine H3 receptor antagonists, with potential applications in cognitive disorders and other neurological conditions[14].
-
Enzyme Inhibition: The overall structure may lend itself to the inhibition of various enzymes. For instance, pyrrolidine-containing compounds have been explored as inhibitors of matrix metalloproteinases (MMPs) and N-acylethanolamine acid amidase (NAAA)[1].
The following diagram illustrates a hypothetical interaction with a generic receptor, highlighting the key pharmacophoric elements.
Caption: Hypothesized pharmacophore model for receptor interaction.
Safety, Handling, and Storage
As with any novel chemical entity, methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride should be handled with care, assuming it is potentially hazardous.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust[15][16][17].
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents[18].
Disposal
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential pharmacological relevance. Future research should focus on the stereoselective synthesis of its enantiomers to investigate stereospecific biological activity, in vitro and in vivo evaluation against a panel of relevant biological targets, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The methodologies and data presented herein serve as a solid foundation for researchers and drug development professionals to further explore the potential of this and related compounds.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
-
Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. (2025). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
{2-[(Benzo-yloxy)meth-yl]-1-oxo-3H-pyrrolizin-2-yl}methyl benzoate. PubMed. [Link]
-
Preparation of methyl salicylate, by. Sciencemadness.org. [Link]
-
Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2025). ResearchGate. [Link]
- Prepn process of methyl pyrrolidine.
-
Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Williamson ether synthesis: simple mechanism, 3 examples. (2018). Chemistry Notes. [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. J-STAGE. [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2025). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Mitsunobu Reaction. (2019). Organic Chemistry. [Link]
-
Preparation of methyl salicylate (wintergreen oil; salicylic acid methyl ester; methyl 2-hydroxybenzoate). PrepChem.com. [Link]
-
Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022). ResearchGate. [Link]
-
1,5-dimethyl-2-pyrrolidone. Organic Syntheses Procedure. [Link]
-
Molar Mass Calculator - Molecular Weight Calculator. American Water Chemicals, Inc.. [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry. BG. [Link]
-
Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]
- Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
How To Calculate Molecular Weight and Molar Mass!. (2018). YouTube. [Link]
-
Molecular Weight Calculator (Molar Mass). Inch Calculator. [Link]
-
How to Calculate Molar Mass (Molecular Weight). (2018). YouTube. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. carlroth.com [carlroth.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
